molecular formula C11H18ClN B8687298 trimethyl-[(4-methylphenyl)methyl]azanium;chloride CAS No. 4519-36-2

trimethyl-[(4-methylphenyl)methyl]azanium;chloride

Cat. No.: B8687298
CAS No.: 4519-36-2
M. Wt: 199.72 g/mol
InChI Key: PMDRJZUQYMFWSP-UHFFFAOYSA-M
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Description

trimethyl-[(4-methylphenyl)methyl]azanium;chloride is a quaternary ammonium compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is known for its antimicrobial properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

trimethyl-[(4-methylphenyl)methyl]azanium;chloride can be synthesized through the quaternization of p-methylbenzyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of trimethyl(p-methylbenzyl)ammonium chloride involves the continuous addition of p-methylbenzyl chloride to a solution of trimethylamine in a suitable solvent. The reaction mixture is then heated to promote the quaternization reaction, and the product is isolated through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

trimethyl-[(4-methylphenyl)methyl]azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various substituted ammonium salts .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.

Uniqueness

trimethyl-[(4-methylphenyl)methyl]azanium;chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a phase transfer catalyst and antimicrobial agent compared to other quaternary ammonium compounds .

Properties

CAS No.

4519-36-2

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

trimethyl-[(4-methylphenyl)methyl]azanium;chloride

InChI

InChI=1S/C11H18N.ClH/c1-10-5-7-11(8-6-10)9-12(2,3)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1

InChI Key

PMDRJZUQYMFWSP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.0 g (14.8 mmol) of 4-phenylbenzyl chloride, 10 ml of toluene and 5.6 ml (26.6 mmol) of a 30 wt % trimethylamine aqueous solution was stirred for 3.7 hours at 60° C. The reaction solution was separated, and the resulted aqueous layer was washed with t-butyl methyl ether. The aqueous layer was filtrated through celite, and the filtrate was concentrated to obtain 4.07 g of (4-methylbenzyl)-trimethylammonium chloride having a melting point of 204.8° C.
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3 g
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10 mL
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